molecular formula C8H6ClN3O2 B13042215 methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1292287-10-5

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B13042215
CAS No.: 1292287-10-5
M. Wt: 211.60 g/mol
InChI Key: KACZALGUAHWJIU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves multiple steps. Another approach involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .

Mechanism of Action

The mechanism of action of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its combination of a chloro and carboxylate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex pharmaceutical compounds .

Biological Activity

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C8H6ClN3O2
  • Molecular Weight : 201.60 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a carboxylate group and a chlorine substituent, which contributes to its reactivity and biological properties.

This compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of various kinases, which are critical in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
  • Antiviral Activity : Research indicates that derivatives of this compound may display antiviral properties, potentially making them useful in treating viral infections .
  • Anti-inflammatory Effects : Some studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its derivatives:

  • In vitro Studies : A study demonstrated that specific derivatives of pyrrolo[2,3-d]pyrimidines showed significant inhibitory effects on tumor cell lines through selective uptake mechanisms and inhibition of key enzymes involved in purine biosynthesis .
  • Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyrrolo[2,3-d]pyrimidines, revealing that modifications to the core structure can enhance potency against specific targets such as CSF1R (Colony-Stimulating Factor 1 Receptor), which plays a role in macrophage biology and inflammation control .

Summary of Biological Activities

Activity Description
Kinase InhibitionPotent inhibitors for various kinases involved in cancer pathways
Antiviral ActivityPotential efficacy against certain viral infections
Anti-inflammatoryPossible therapeutic effects in inflammatory diseases

Safety Profile

This compound exhibits low toxicity; however, safety precautions are recommended during handling due to potential irritative effects. Proper laboratory practices should be employed to minimize exposure risks.

Properties

IUPAC Name

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-2-3-10-6(4)12-8(9)11-5/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACZALGUAHWJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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